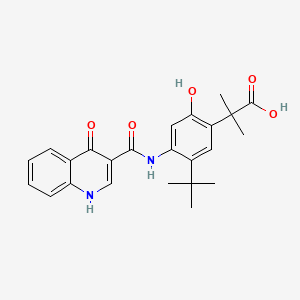

Ivacaftor carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYTFLCNPMVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677348 | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-24-0 | |

| Record name | Ivacaftor carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVACAFTOR CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Ivacaftor Carboxylate in the Metabolic Journey of Ivacaftor: A Technical Guide

Abstract

Ivacaftor, a pioneering CFTR potentiator, has revolutionized the treatment of cystic fibrosis for individuals with specific genetic mutations. Its clinical efficacy is intricately linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth exploration of the metabolism of ivacaftor, with a particular focus on the formation, characteristics, and clinical relevance of its major metabolite, ivacaftor carboxylate (M6). We will delve into the enzymatic pathways governing its biotransformation, the comparative pharmacology of its metabolites, and the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ivacaftor's metabolic fate and its implications for therapeutic optimization.

Introduction: Ivacaftor and the Dawn of CFTR Modulation

Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein.[1] This protein is a crucial chloride channel, and its impairment results in the accumulation of thick, sticky mucus in various organs, most notably the lungs.[2] Ivacaftor (marketed as Kalydeco) represents a breakthrough in CF therapy as the first approved CFTR potentiator.[2][3] It is designed to enhance the channel-open probability of the CFTR protein on the cell surface, thereby restoring chloride ion transport.[4][5] The therapeutic success of ivacaftor, both as a monotherapy and in combination with CFTR correctors, has underscored the importance of understanding its disposition within the body.[3][6] A critical aspect of this is its extensive metabolism, which leads to the formation of several metabolites, including the prominent this compound.

The Metabolic Pathway of Ivacaftor: A Symphony of Biotransformation

Ivacaftor undergoes extensive metabolism, primarily in the liver, before its elimination from the body.[7][8] The cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily (including CYP3A4 and CYP3A5), plays a central role in this process.[8][9] This metabolic conversion results in the formation of two major metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[4][7][8]

The metabolic journey from the parent drug to its metabolites is a multi-step process. Ivacaftor is first hydroxylated to form the M1 metabolite. Subsequently, M1 is further oxidized to form the M6 metabolite, this compound. This sequential oxidation highlights the intricate enzymatic machinery involved in drug clearance.

Caption: Metabolic pathway of ivacaftor to its major metabolites, M1 and M6.

Characterization of Ivacaftor Metabolites: A Tale of Two Molecules

A comprehensive understanding of ivacaftor's in vivo activity necessitates a thorough characterization of its primary metabolites, M1 and M6. While structurally related, they exhibit distinct pharmacological profiles.

Hydroxymethyl-ivacaftor (M1): The Active Metabolite

The M1 metabolite, hydroxymethyl-ivacaftor, is considered pharmacologically active.[4][7][8] It retains the ability to potentiate the CFTR channel, albeit with a reduced potency compared to the parent drug. Studies have indicated that M1 has approximately one-sixth the potency of ivacaftor.[4][7][8] Despite its lower potency, the systemic exposure of M1 contributes to the overall therapeutic effect of ivacaftor.

This compound (M6): The Inactive Metabolite

In contrast to M1, this compound (M6) is considered to be pharmacologically inactive.[4][8] Its potency is less than one-fiftieth that of ivacaftor, rendering its direct contribution to CFTR potentiation negligible.[4][7][8] The formation of M6 represents a significant step in the detoxification and elimination pathway of ivacaftor.

Pharmacokinetics and Elimination: The Journey's End

The pharmacokinetic profiles of ivacaftor and its metabolites have been well-characterized. Following oral administration, ivacaftor is absorbed and extensively metabolized. The majority of the drug is eliminated in the feces in the form of its metabolites.[7]

| Compound | Contribution to Eliminated Dose | Pharmacological Activity |

| Ivacaftor (Parent Drug) | Minor | High |

| Hydroxymethyl-ivacaftor (M1) | Approximately 22% | Active (approx. 1/6th of ivacaftor)[1][7][8] |

| This compound (M6) | Approximately 43% | Inactive (less than 1/50th of ivacaftor)[1][7][8] |

Table 1: Elimination and Activity of Ivacaftor and its Major Metabolites

Recent research has also shed light on the differential distribution of these metabolites. While both M1 and M6 are detected in plasma, M6 was rarely detected in airway epithelial cells, the primary site of action for CFTR modulators.[10] In vitro studies suggest that M1 readily crosses cell membranes, whereas M6 does not.[10] This finding has significant implications for understanding the localized pharmacological effects of ivacaftor's metabolites.

Clinical Significance of Ivacaftor Metabolism

The metabolism of ivacaftor has several important clinical implications that must be considered for safe and effective use.

Drug-Drug Interactions

Given that ivacaftor is primarily metabolized by CYP3A, there is a significant potential for drug-drug interactions with concomitant medications that are inhibitors or inducers of this enzyme system.[8][9]

-

CYP3A Inhibitors: Strong and moderate inhibitors of CYP3A can significantly increase the systemic exposure of ivacaftor, potentially leading to an increased risk of adverse effects. Dose adjustments of ivacaftor are often necessary when co-administered with these agents.[11]

-

CYP3A Inducers: Conversely, strong inducers of CYP3A can decrease the systemic exposure of ivacaftor, potentially reducing its therapeutic efficacy.

Hepatic Impairment

Since the liver is the primary site of ivacaftor metabolism, patients with hepatic impairment may exhibit altered pharmacokinetic profiles.[7] Dose adjustments are recommended for patients with moderate to severe hepatic impairment to avoid excessive drug accumulation.[7]

Analytical Methodologies for Ivacaftor and its Metabolites

The accurate quantification of ivacaftor and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[12][13]

Experimental Protocol: LC-MS/MS Quantification

The following is a generalized protocol for the simultaneous quantification of ivacaftor, hydroxymethyl-ivacaftor, and this compound in plasma.

-

Sample Preparation:

-

A small volume of plasma (e.g., 50 µL) is aliquoted.

-

An internal standard solution (containing stable isotope-labeled analogs of the analytes) is added.

-

Protein precipitation is performed by adding a solvent such as acetonitrile.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column.

-

A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The analytes are detected using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for each compound and its internal standard.

-

Caption: A typical workflow for the quantification of ivacaftor and its metabolites by LC-MS/MS.

Conclusion and Future Directions

The metabolism of ivacaftor is a critical determinant of its clinical pharmacology. The formation of the active metabolite M1 and the inactive metabolite M6, this compound, highlights the intricate biotransformation pathways that govern the drug's disposition. A thorough understanding of these pathways is essential for optimizing therapeutic regimens, managing drug-drug interactions, and ensuring patient safety. Future research should continue to explore the differential tissue distribution of ivacaftor's metabolites and their potential off-target effects. Furthermore, the development of advanced analytical techniques will continue to refine our understanding of the complex interplay between ivacaftor, its metabolites, and the host.

References

-

Pharmacokinetic interactions between ivacaftor and cytochrome P450 3A4 inhibitors in people with cystic fibrosis and healthy controls. ResearchGate. Available at: [Link].

-

Flume, P. A., & Van Devanter, D. R. (2012). Ivacaftor: a novel gene-based therapeutic approach for cystic fibrosis. Pulmonary therapy, 1(1), 1-11. Available at: [Link].

-

Gong, L., Thorn, C. F., Klein, T. E., & Altman, R. B. (2016). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 26(8), 396. Available at: [Link].

-

Ivacaftor. PubChem. Available at: [Link].

- Šagud, M., et al. (2024). Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats. European Journal of Pharmaceutical Sciences, 195, 106749.

-

Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link].

- Rosen, R., & Rhee, D. (2025). Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. Clinical Pharmacokinetics, 1-20.

- Guimbellot, J., et al. (2024). Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. Pulmonary Pharmacology & Therapeutics, 88, 102314.

-

Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats. (2024). European Journal of Pharmaceutical Sciences, 195, 106749. Available at: [Link].

-

Ivacaftor. Wikipedia. Available at: [Link].

-

van der Meer, R., et al. (2019). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 41(4), 514-522. Available at: [Link].

-

Van Goor, F., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(21), 8821-8832. Available at: [Link].

-

This compound. ClinPGx. Available at: [Link].

-

The Effects of Ivacaftor on CF Fatty Acid Metabolism: An Analysis from the GOAL Study. (2016). American journal of respiratory and critical care medicine, 193(7), 776-783. Available at: [Link].

-

Robertson, S. M., et al. (2015). Clinical drug-drug interaction assessment of ivacaftor as a potential inhibitor of cytochrome P450 and P-glycoprotein. The Journal of Clinical Pharmacology, 55(2), 178-185. Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. ResearchGate. Available at: [Link].

-

Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. (2025). Clinical Pharmacokinetics. Available at: [Link].

-

Drug Interactions | KALYDECO® (ivacaftor) | Healthcare Professionals. Available at: [Link].

-

D'Avolio, A., et al. (2023). Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. Pharmaceuticals, 16(2), 304. Available at: [Link].

-

Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Amsterdam UMC. Available at: [Link].

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivacaftor - Wikipedia [en.wikipedia.org]

- 4. lgmpharma.com [lgmpharma.com]

- 5. Ivacaftor pharmacokinetics and lymphatic transport after enteral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kalydecohcp.com [kalydecohcp.com]

- 12. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Monograph: Ivacaftor Carboxylate (Metabolite M6)

Characterization, Metabolic Pathway, and Analytical Quantification

Executive Summary

Ivacaftor carboxylate (commonly designated as Metabolite M6 ) is the major downstream metabolite of the CFTR potentiator Ivacaftor (VX-770). Unlike its precursor hydroxymethyl-ivacaftor (Metabolite M1), M6 is pharmacologically inactive, possessing approximately 1/50th the potency of the parent compound.[1][2][3][4] Despite its lack of therapeutic efficacy, M6 serves as a critical biomarker for hepatic CYP3A4 activity and renal clearance dynamics in clinical pharmacology.

This guide provides a definitive technical profile of this compound, detailing its physicochemical properties, the causality of its metabolic formation, and validated LC-MS/MS protocols for its quantification in biological matrices.

Physicochemical Profile

This compound is formed via the sequential oxidation of one of the tert-butyl groups on the phenol ring of Ivacaftor. The transformation from a lipophilic tert-butyl to a polar carboxylic acid significantly alters the molecule's solubility and receptor binding affinity.

Table 1: Chemical Specification

| Parameter | Specification |

| Common Name | This compound (Metabolite M6) |

| IUPAC Name | 2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid |

| Molecular Formula | C₂₄H₂₆N₂O₅ |

| Average Molecular Weight | 422.48 g/mol |

| Monoisotopic Mass | 422.1842 Da |

| Parent Compound | Ivacaftor (C₂₄H₂₈N₂O₃, MW: 392.[4][5]49) |

| Precursor Metabolite | Hydroxymethyl-ivacaftor (M1) (C₂₄H₂₈N₂O₄, MW: 408.49) |

| Pharmacological Status | Inactive (Non-therapeutic) |

| Elimination Route | Predominantly Fecal/Biliary (>80%); Renal (Minor) |

Metabolic Pathway & Causality

The formation of this compound is a two-step oxidative process primarily mediated by the Cytochrome P450 system in the liver.[3] Understanding this pathway is essential for interpreting pharmacokinetic (PK) data, particularly in patients with hepatic impairment or those undergoing co-therapy with CYP3A inhibitors (e.g., ketoconazole).

Mechanism of Action[6]

-

Phase I Hydroxylation (Formation of M1): CYP3A4 and CYP3A5 catalyze the oxidation of a methyl group within the tert-butyl moiety of Ivacaftor, yielding hydroxymethyl-ivacaftor (M1). M1 retains partial pharmacological activity (~1/6th of Ivacaftor).[1][2][3][4]

-

Phase I Oxidation (Formation of M6): The primary alcohol on M1 is further oxidized (likely via cytosolic alcohol dehydrogenases or continued CYP activity) to a carboxylic acid, forming this compound (M6). This addition of a polar anionic group drastically reduces the molecule's ability to interact with the hydrophobic binding pocket of the CFTR protein, rendering it inactive.

Visualization: Metabolic Cascade

The following diagram illustrates the sequential oxidation pathway.

Caption: Sequential oxidation of Ivacaftor to M1 and M6. Note the mass shift (+16 Da, then +14 Da) corresponding to oxygen insertion and oxidation.

Analytical Protocol: LC-MS/MS Quantification

To accurately quantify M6 in plasma or sputum, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[3] The protocol below prioritizes specificity to distinguish M6 from the structurally similar M1 and parent compounds.

Sample Preparation (Protein Precipitation)

Rationale: Direct injection of plasma fouls columns. Protein precipitation with acetonitrile is chosen over solid-phase extraction (SPE) for throughput efficiency, as M6 recovery is high using organic solvents.

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Internal Standard: Add 20 µL of stable isotope-labeled internal standard (e.g., Ivacaftor-d9 or M6-d9).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Parameters

Rationale: A reverse-phase C18 column is necessary to separate the hydrophobic parent from the more polar M6. Acidic mobile phases facilitate protonation for positive mode electrospray ionization (ESI+).

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

-

Gradient: 30% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode.

Table 2: MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Ivacaftor | 393.2 | 337.1 | 30 | 25 |

| Metabolite M1 | 409.2 | 353.1 | 30 | 22 |

| Metabolite M6 | 423.2 | 367.1 | 30 | 20 |

Note: The transition 423.2 > 367.1 represents the loss of the tert-butyl moiety (modified).

Visual Workflow: Quantification Logic

Caption: Step-by-step bioanalytical workflow for isolating and quantifying M6 from plasma.

Clinical Interpretation & References

Clinical Relevance

While M6 is inactive, its accumulation is clinically significant. In patients with severe renal impairment, M6 exposure increases significantly compared to the parent drug. Furthermore, because M6 elimination is transporter-dependent (SLCO1B1), genetic polymorphisms in transporter proteins can alter M6 levels, serving as a secondary probe for transporter function.

References

-

Vertex Pharmaceuticals. (2024). KALYDECO (ivacaftor) Prescribing Information. U.S. Food and Drug Administration. Link

-

Schneider, E. K., et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum. Journal of Chromatography B. Link

-

Habler, K., et al. (2025). A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs. National Institutes of Health (PMC). Link

-

PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. Link

Sources

- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (IVA-M6) [benchchem.com]

- 4. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological and Metabolic Profile of Ivacaftor Carboxylate (M6) in CFTR Modulation

[1][2][3][4][5][6]

Executive Summary

Ivacaftor Carboxylate (M6) represents the terminal, pharmacologically inactive oxidation product of the CFTR potentiator Ivacaftor (VX-770).[1][2][3][4][5] Unlike its precursor metabolite (hydroxymethyl-ivacaftor, M1), which retains significant channel-gating activity, M6 serves as a critical biomarker for hepatic clearance and systemic accumulation rather than a therapeutic effector.

This technical guide delineates the structural, pharmacokinetic, and mechanistic reasons for the M6 metabolite's lack of efficacy, providing a rigorous framework for distinguishing active vs. inactive moieties in CFTR modulator development.

Chemical Basis and Metabolic Pathway

The Oxidation Cascade

Ivacaftor is extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5).[1][5] The pathway proceeds through a sequential oxidation process:

-

Hydroxylation: The tert-butyl group of Ivacaftor is hydroxylated to form M1 (Hydroxymethyl-ivacaftor) .[5] M1 is pharmacologically active (approx. 1/6th to equipotent to parent depending on the assay).[6][3][5][7][8]

-

Carboxylation: M1 is further oxidized to form M6 (this compound) .[5] This step introduces a polar carboxylic acid group, fundamentally altering the molecule's physicochemical properties.[5]

Pathway Visualization

The following diagram illustrates the sequential oxidation and the divergence in pharmacological activity.

[1][7]

Structural Activity Relationship (SAR): Why M6 Fails to Modulate

The "role" of M6 in CFTR modulation is defined by its inability to bind or gate the channel effectively.[5] Understanding this failure is crucial for designing next-generation correctors and potentiators.

The Hydrophobic Mismatch

Ivacaftor binds to a hydrophobic pocket at the interface of the membrane lipid bilayer and the CFTR transmembrane domains (TMDs).

-

Ivacaftor/M1: Possess high lipophilicity (LogP ~5.7), allowing them to partition into the lipid bilayer and access the transmembrane binding site.[5]

-

M6 (Carboxylate): The introduction of the carboxylate group (

) at physiological pH creates a localized negative charge and significantly increases polarity.[5]

Mechanism of Exclusion[7]

-

Membrane Impermeability: The charged carboxylate group prevents M6 from passively diffusing across the cell membrane to reach intracellular or intramembranous binding sites.[5]

-

Binding Site Repulsion: Even if M6 accesses the site, the hydration shell around the charged carboxylate disrupts the hydrophobic interactions (Van der Waals forces) required to stabilize the open conformation of the CFTR channel.[5]

Comparative Potency Data

The following table summarizes the consensus potency data derived from electrophysiological assays.

| Compound | Chemical State | Relative Potency (vs. Parent) | CFTR Modulation Status |

| Ivacaftor (VX-770) | Parent | 1.0 (Reference) | Potent Potentiator |

| Metabolite M1 | Hydroxymethyl | ~0.16 – 1.0 | Active (Retains efficacy) |

| Metabolite M6 | Carboxylate | < 0.02 (Negligible) | Inactive |

Technical Insight: While M6 is inactive on the target, it accounts for approximately 43% of the total eliminated drug dose, compared to 22% for M1.[1][8] This makes M6 a critical marker for compliance and metabolic clearance, even if it contributes nothing to the therapeutic effect [1][3].[5]

Experimental Protocol: Validating Metabolite Potency

To rigorously determine the role of a metabolite like M6, researchers must utilize the Ussing Chamber technique with primary human bronchial epithelial (HBE) cells. This assay measures short-circuit current (

Protocol Design: Differential Potency Assessment

Objective: Quantify the potentiating activity of M6 relative to Ivacaftor and M1.[3][5]

Reagents:

-

Primary HBE cells (Genotype: F508del/G551D or F508del/F508del).[5]

-

Amiloride (ENaC inhibitor).[5]

-

Forskolin (cAMP agonist).[5]

Workflow Steps:

-

Monolayer Formation: Culture HBE cells at air-liquid interface (ALI) for 21–28 days until transepithelial electrical resistance (TEER) > 200

.[5] -

Mounting: Mount inserts in Ussing chambers bathed in Krebs-Henseleit solution (37°C, pH 7.4), gassed with 95%

/ 5% -

Voltage Clamp: Clamp voltage to 0 mV and record

. -

Baseline Inhibition: Add Amiloride (100 µM) apically to block sodium channels.[5]

-

Activation: Add Forskolin (10 µM) bilaterally to phosphorylate CFTR.[5] Wait for plateau.

-

Test Addition (The Critical Step):

-

Inhibition: Add CFTRinh-172 (10 µM) to confirm that the current is CFTR-specific.[5]

Expected Outcome Visualization

The following logic flow describes the expected electrophysiological trace interpretation.

Clinical & Safety Implications

While M6 does not modulate CFTR, its high plasma concentration (often higher than parent drug due to lower volume of distribution and accumulation) has implications for safety and drug-drug interactions (DDI).[5]

-

Transporter Inhibition: M6 is a substrate and potential inhibitor of OATP1B1 and OATP1B3.[5] High circulating levels of M6 can interfere with the hepatic uptake of other drugs (e.g., statins), necessitating dose adjustments [2].

-

Cellular Exclusion: Clinical studies analyzing nasal epithelial cells from patients treated with Ivacaftor found detectable levels of Parent and M1, but undetectable levels of M6 intracellularly.[5] This confirms that M6 does not effectively penetrate the target tissue, reinforcing its lack of therapeutic role [4].[5]

References

-

Vertex Pharmaceuticals. (2012).[5] KALYDECO (ivacaftor) Prescribing Information. FDA Access Data. [Link]

-

FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Ivacaftor. Application Number: 203188Orig1s000.[5] [Link]

-

Habib, A. R., et al. (2019).[5] "Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis."[5][8] The American Journal of Medicine. [Link]

-

Veltman, M., et al. (2020).[5] "Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy." Journal of Cystic Fibrosis. [Link]

Sources

- 1. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Variable cellular ivacaftor concentrations in people with cystic fibrosis on modulator therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Characterization and Pharmacokinetics of the Ivacaftor M6 Metabolite

Topic: Early Research on Ivacaftor M6 Metabolite (Ivacaftor-Carboxylate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of Ivacaftor (VX-770), the first CFTR potentiator, necessitated a rigorous analysis of its metabolic fate to ensure safety and efficacy. Early drug metabolism and pharmacokinetics (DMPK) studies identified two major circulating metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate) .

While M1 retains pharmacological activity, M6 represents the terminal oxidation product of the tert-butyl group, accounting for a significant portion of drug-related material in plasma. This guide details the early research methodologies used to isolate, identify, and characterize M6. It clarifies the critical distinction between the active M1 and the inactive M6, a differentiation that was pivotal in establishing the clinical dosing regimen for Kalydeco.

Chemical Identity and Biotransformation

The Metabolic Cascade

Ivacaftor is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 .[1][2] The biotransformation follows a sequential oxidation pathway. Understanding this cascade is essential for interpreting pharmacokinetic (PK) data in patients with hepatic impairment or those taking concomitant CYP3A modulators.

-

Phase I Hydroxylation: The tert-butyl group on the phenol ring is hydroxylated to form M1 (hydroxymethyl-ivacaftor) .

-

Phase I Oxidation: M1 is further oxidized (likely via an aldehyde intermediate) to form the carboxylic acid derivative, M6 (ivacaftor-carboxylate) .

Structural Distinction (Correction of Nomenclature)

Note on Scientific Accuracy: Early literature sometimes conflated the nomenclature. To ensure precision:

-

M1: Hydroxymethyl-VX-770 (Pharmacologically Active, ~1/6th potency of parent).

-

M6: VX-770-carboxylate (Pharmacologically Inactive, <1/50th potency of parent).[2][3][4][5]

Visualization of Signaling & Metabolic Pathway

The following diagram illustrates the sequential conversion and the enzymatic governance of the pathway.

Figure 1: Sequential biotransformation of Ivacaftor to M1 and M6.[2] M6 represents the terminal oxidative metabolite before elimination.

Analytical Characterization: LC-MS/MS Methodologies

Early identification of M6 relied on high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The polarity shift caused by the carboxylic acid group in M6 allows for chromatographic separation from the parent and M1.

Mass Spectrometry Transitions

Researchers utilizing triple quadrupole instruments (e.g., AB Sciex API 4000/5000) monitor specific Multiple Reaction Monitoring (MRM) transitions. M6 is distinct due to its mass shift (+30 Da relative to parent, +14 Da relative to M1).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Retention Time (Relative) | Polarity |

| Ivacaftor | 393.2 m/z | 172.1 m/z | Late (Lipophilic) | Positive |

| Metabolite M1 | 409.2 m/z | 391.2 m/z (-H₂O) | Intermediate | Positive |

| Metabolite M6 | 423.2 m/z | 367.2 m/z | Early (Polar) | Positive |

Protocol: Extraction and Quantification

Objective: Isolate M6 from human plasma for PK profiling.

Reagents:

-

Internal Standard (IS): Ivacaftor-d18 or chemically similar analog.

-

Extraction Buffer: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

-

Spike: Add 10 µL of Internal Standard working solution.

-

Protein Precipitation: Add 200 µL of Acetonitrile (ACN) to disrupt protein binding (Ivacaftor is >99% protein-bound).

-

Agitation: Vortex for 5 minutes at high speed.

-

Centrifugation: Spin at 4000 rpm for 20 minutes at 4°C.

-

Supernatant Transfer: Transfer clear supernatant to a fresh plate.

-

Dry Down: Evaporate solvent under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).

-

Injection: Inject 5-10 µL onto a C18 Reverse Phase column.

Pharmacological Evaluation (Potency & Toxicity)

A critical phase in early research was determining whether M6 contributed to the therapeutic effect or posed a safety risk.

In Vitro Potency Assays (Ussing Chambers)

To validate the "inactive" status of M6, researchers utilized Fischer Rat Thyroid (FRT) cells expressing CFTR-G551D.

-

Experimental Setup: FRT cells grown on permeable supports.

-

Treatment: Cells treated with increasing concentrations (0.1 nM – 10 µM) of Ivacaftor, M1, and M6.

-

Readout: Short-circuit current (

) response to Forskolin stimulation.

Results Summary:

-

Ivacaftor: High potency (

~250 nM). -

M6: No significant increase in chloride transport even at high concentrations (

).

Drug-Drug Interaction (DDI) Potential

Although M6 is inactive on CFTR, its high plasma concentration (approx. 65% of total drug material) required DDI screening.

-

CYP Inhibition: M6 was screened against CYP2C8, CYP2C9, and CYP3A4.

-

Finding: Unlike the parent and M1, M6 is not a potent inhibitor of these enzymes, reducing the risk that M6 accumulation leads to secondary metabolic interactions.

Experimental Protocol: In Vitro Metabolic Stability

This protocol describes the early "liver microsome" experiments used to confirm the formation of M6 from M1.

Rationale

To prove M6 is formed sequentially (Parent

Workflow Diagram

Figure 2: Standardized workflow for determining metabolic stability and metabolite formation kinetics.

Detailed Protocol Steps

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

-

Substrate Addition:

-

Group A: Incubate Ivacaftor (1 µM).

-

Group B: Incubate M1 (1 µM).

-

-

Enzyme Mix: Add Human Liver Microsomes (0.5 mg/mL protein concentration).

-

Initiation: Start reaction by adding NADPH (1 mM final). Without NADPH, CYP enzymes are inactive (negative control).

-

Incubation: Shake at 37°C.

-

Sampling: At defined intervals (0, 15, 30, 60 min), remove 50 µL aliquots.

-

Quenching: Immediately mix with 100 µL ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validating Logic:

-

If Group A produces M1 and M6, but Group B produces only M6, the sequential pathway is confirmed.

-

If M6 appears in Group A only after M1 concentrations rise, it confirms M1 is the intermediate.

References

-

Vertex Pharmaceuticals. (2012).[7] NDA 203188: Clinical Pharmacology and Biopharmaceutics Review (Ivacaftor). U.S. Food and Drug Administration.[3][8][9][10] [Link]

-

Robertson, S. M., et al. (2012). In Vitro Evaluation of the Metabolic Drug-Drug Interaction Potential of Ivacaftor.[7] Drug Metabolism and Disposition.[3][4][7][8][11] [Link]

-

Van Goor, F., et al. (2009). Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

European Medicines Agency. (2012).[1] Assessment Report: Kalydeco (Ivacaftor).[9][10][12] EMA/CHMP/466657/2012. [Link]

-

Schneider, E. K., et al. (2016). Development of HPLC and LC-MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients. Journal of Chromatography B. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivacaftor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivacaftor | C24H28N2O3 | CID 16220172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vertex Receives U.S. Food and Drug Administration Approval of KALYDECO® (ivacaftor) for Children with Cystic Fibrosis Ages 2 to 5 who have Specific Mutations in the CFTR Gene | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 10. Vertex Announces Results of Phase 3 Study of Ivacaftor in People with CF who have the R117H Mutation | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 11. Real‐world population pharmacokinetics of tezacaftor‐ivacaftor in children with cystic fibrosis: The SYM‐CF study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ivacaftor Carboxylate in Human Plasma

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Ivacaftor carboxylate (M6), the inactive metabolite of Ivacaftor, in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol, from sample preparation to data analysis. The methodology is grounded in established scientific principles and validated according to international guidelines to ensure data integrity and reliability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction: The Rationale for Monitoring this compound

Ivacaftor, a cornerstone in the treatment of cystic fibrosis, is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Its therapeutic efficacy is well-established; however, understanding its metabolic fate is crucial for optimizing patient outcomes and developing next-generation CFTR modulators. Ivacaftor is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[1][3][4] While M1 is an active metabolite, M6 is considered inactive.[3][4]

The quantification of this compound is significant for several reasons:

-

Pharmacokinetic Profiling: Characterizing the formation and elimination of M6 provides a more complete pharmacokinetic profile of Ivacaftor, offering insights into its absorption, distribution, metabolism, and excretion (ADME).

-

Drug-Drug Interaction Studies: Co-administered drugs that induce or inhibit CYP3A4 can significantly alter the metabolic ratio of Ivacaftor to its metabolites.[1] Monitoring M6 levels can serve as a sensitive biomarker for such interactions.

-

Personalized Medicine: Individual variability in drug metabolism can lead to differences in therapeutic response and potential for adverse effects. Measuring metabolite concentrations may help in tailoring therapeutic regimens to individual patients.[1][3]

This application note presents a highly selective and sensitive LC-MS/MS method designed for the reliable quantification of this compound in human plasma, a common matrix for clinical studies.

Materials and Methods

Reagents and Chemicals

-

This compound (M6) reference standard (Toronto Research Chemicals or equivalent)[4]

-

Ivacaftor-d9 (internal standard, IS) (Toronto Research Chemicals or equivalent)[4]

-

LC-MS grade methanol, acetonitrile, and water (Sigma-Aldrich or equivalent)[5]

-

Formic acid, 99% purity (Sigma-Aldrich or equivalent)[3]

-

Human plasma (drug-free) for calibration standards and quality control samples (BioIVT or equivalent)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution. (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Shimadzu 8030, Sciex API 4000)[3]

Chromatographic Conditions

The chromatographic separation is designed to resolve this compound from endogenous plasma components and potential isomeric interferences. A reversed-phase C8 or C18 column is recommended.

| Parameter | Condition | Rationale |

| Column | C8 or C18, 2.6 µm, 50 x 2.1 mm | Provides excellent separation efficiency and peak shape for moderately polar compounds like this compound.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes analyte protonation, enhancing ionization efficiency in positive ESI mode.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.[1] |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic resolution.[1] |

| Gradient Elution | See table below | A gradient is necessary to ensure efficient elution of the analyte while maintaining good peak shape and separation from early-eluting matrix components.[1] |

| Injection Volume | 10 µL | A small injection volume minimizes potential matrix effects and column overload.[1] |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[1] |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 - 1.0 | 40 |

| 1.0 - 2.0 | 40 -> 70 |

| 2.0 - 2.7 | 70 |

| 2.7 - 2.8 | 70 -> 90 |

| 2.8 - 4.0 | 90 (Wash) |

| 4.0 - 4.1 | 90 -> 40 |

| 4.1 - 6.0 | 40 (Equilibration) |

Mass Spectrometric Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ivacaftor and its metabolites contain basic nitrogen atoms that are readily protonated. |

| Ion Spray Voltage | 4.5 kV | Optimizes the formation of gas-phase ions.[1] |

| Desolvation Temperature | 250 °C | Facilitates the evaporation of solvent from the ESI droplets.[1] |

| Heat Block Temperature | 400 °C | Further aids in desolvation and ion formation.[1] |

| Nebulizing Gas Flow | 3 L/min (Nitrogen) | Assists in the formation of a fine spray of droplets.[1] |

| Drying Gas Flow | 20 L/min (Nitrogen) | Helps to evaporate the solvent from the ESI droplets.[1] |

| Collision Gas | Argon | Used in the collision cell to induce fragmentation of the precursor ions.[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound (M6) | 422.47 | 423 | - |

| Ivacaftor-d9 (IS) | 401.5 | 188 | - |

Note: The optimal collision energy should be determined empirically for the specific instrument used. The transition for this compound is based on the [M+H]+ adduct.[3]

Experimental Protocol

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare 1 mg/mL stock solutions.[4]

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in a 1:1 mixture of methanol and water to create working solutions for calibration standards and quality controls.[4]

-

Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6]

-

Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample (unknown, calibration standard, or quality control).[1]

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.

-

Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.[1] The dropwise addition of acetonitrile while vortexing can improve precipitation efficiency.[7]

-

Vortexing: Vortex the mixture vigorously for 15 seconds to ensure complete protein precipitation.[1]

-

Incubation: Allow the tubes to stand for 10 minutes in a refrigerator to enhance protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.[1]

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.[1]

Figure 1: A schematic of the sample preparation and analysis workflow.

Method Validation

The developed method should be rigorously validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

Validation Parameters

The following parameters must be assessed:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This is evaluated by analyzing at least six different batches of blank plasma.

-

Linearity and Range: The calibration curve should be linear over a defined concentration range. A typical range for Ivacaftor and its metabolites is 0.01 to 10 µg/mL.[1][3] The correlation coefficient (r²) should be greater than 0.99.[4]

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[10][11] The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).[10][11]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[10]

-

Matrix Effect: The effect of endogenous plasma components on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[4]

Example Validation Data Summary:

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | > 0.99 | > 0.999[4] |

| LLOQ | S/N > 5, Accuracy ±20%, Precision <20% | 0.01 µg/mL |

| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 95.8% - 112.9%[4] |

| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 95.8% - 112.4%[4] |

| Intra-day Precision (%CV) | < 15% (< 20% for LLOQ) | < 6.7%[4] |

| Inter-day Precision (%CV) | < 15% (< 20% for LLOQ) | < 8.0%[4] |

| Freeze-Thaw Stability | ± 15% of nominal concentration | Stable for at least 3 cycles[4] |

| Long-term Stability (-80°C) | ± 15% of nominal concentration | Stable for at least 9 days[4] |

Data Analysis and Interpretation

The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Figure 2: A flowchart illustrating the data analysis process.

Key considerations for data interpretation:

-

Peak Shape and Retention Time: Ensure that the chromatographic peaks are symmetrical and that the retention times are consistent across the analytical run.

-

Internal Standard Response: Monitor the internal standard response for any significant variations that may indicate matrix effects or instrument instability.

-

Quality Control Samples: The results of the QC samples must fall within the acceptance criteria for the run to be considered valid.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, based on protein precipitation followed by rapid chromatographic separation and sensitive mass spectrometric detection, is suitable for high-throughput analysis in a clinical or research setting. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and therapeutic drug monitoring studies of Ivacaftor.

References

-

Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC–MS/MS Method. MDPI. Available at: [Link]

-

Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients. MDPI. Available at: [Link]

-

Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. PMC - NIH. Available at: [Link]

-

A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma. ResearchGate. Available at: [Link]

-

Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. PubMed. Available at: [Link]

-

A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central. Available at: [Link]

-

Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. ResearchGate. Available at: [Link]

-

Sample preparation and protocols in metabolite identification. Slideshare. Available at: [Link]

-

Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. ResearchGate. Available at: [Link]

-

Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. NIH. Available at: [Link]

-

Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. NIH. Available at: [Link]

-

Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

-

Hplc Method Development And Validation Of Ivacaftor And Lumacaftor, Characterization Of Its Degradants By Lc- Ms. SSRN. Available at: [Link]

-

Guideline Bioanalytical method validation. EMA - European Union. Available at: [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. Available at: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

-

Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]

-

How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? ResearchGate. Available at: [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

-

Bioanalytical Method Validation. FDA. Available at: [Link]

-

Accumulation and Persistence of Ivacaftor in Airway Epithelia with Prolonged Treatment. ATS Journals. Available at: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

-

Stability Indicating Rp- Hplc Method For Simultaneous Estimation Of Tezacaftor And Evacaftor In Tablet Dosage Form. SSRN. Available at: [Link]

-

Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI. Available at: [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

-

Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]

-

Elexacaftor/Tezacaftor/Ivacaftor Supports Treatment for CF with ΔI1023-V1024-CFTR. MDPI. Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

-

Differential distribution of ivacaftor and its metabolites in plasma and human airway epithelia. PubMed. Available at: [Link]

Sources

- 1. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method [mdpi.com]

- 11. ema.europa.eu [ema.europa.eu]

High-Throughput Bioanalytical Method for the Quantification of Ivacaftor Carboxylate in Human Plasma

Abstract

This application note presents a validated, high-throughput method for the quantitative analysis of Ivacaftor carboxylate (M6), a major but inactive metabolite of Ivacaftor, in human plasma.[1] The protocol employs automated liquid handling for efficient sample preparation via protein precipitation, followed by rapid and sensitive analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This robust methodology is designed to support pharmacokinetic studies and therapeutic drug monitoring (TDM) in clinical and research settings, providing accurate and precise results with a fast turnaround time.

Introduction: The Importance of Monitoring Ivacaftor and its Metabolites

Ivacaftor is a transformative therapy for individuals with cystic fibrosis (CF) who have specific mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[2] As a CFTR potentiator, Ivacaftor enhances the channel-gating activity of the CFTR protein, leading to improved ion transport across cell membranes.[2][3] The clinical efficacy and safety of Ivacaftor are influenced by its pharmacokinetic profile, which is characterized by significant interindividual variability.[4]

Ivacaftor is primarily metabolized in the liver by CYP3A enzymes into two main metabolites: hydroxymethyl-ivacaftor (M1) and this compound (M6).[1] While M1 is considered active, M6 is inactive.[1] Despite its lack of pharmacological activity, monitoring M6 concentrations is crucial for a comprehensive understanding of Ivacaftor's metabolism and disposition.[1] High-throughput analytical methods are essential for efficiently processing the large volume of samples generated in clinical trials and routine TDM.[5][6]

The High-Throughput Bioanalytical Workflow

To achieve high-throughput analysis, this method integrates automated sample preparation with a rapid LC-MS/MS cycle time. This streamlined workflow minimizes manual steps, reduces the potential for human error, and increases overall laboratory efficiency.

Figure 1: Comprehensive workflow for the high-throughput analysis of this compound.

Detailed Protocols and Method Parameters

Materials and Reagents

-

Reference Standards: this compound (M6) and a suitable stable isotope-labeled internal standard (e.g., Ivacaftor-d9).

-

Solvents: LC-MS grade acetonitrile and methanol.

-

Reagents: High-purity formic acid.

-

Biological Matrix: K3-EDTA human plasma.

-

Equipment:

-

Automated liquid handling system.

-

96-well plate compatible centrifuge.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole tandem mass spectrometer.

-

Automated Sample Preparation Protocol

This protocol is optimized for a 96-well format to maximize throughput.

Rationale: Protein precipitation is a simple and effective method for sample clean-up in bioanalysis.[7] Acetonitrile is used to precipitate plasma proteins, while the internal standard is added concurrently to control for variability during sample processing and analysis.[8]

Step-by-Step Procedure:

-

Sample Aliquoting: Using an automated liquid handler, transfer 50 µL of plasma (samples, calibration standards, and quality controls) into a 96-well deep-well plate.[8]

-

Precipitation and IS Addition: Add 200 µL of acetonitrile containing the internal standard to each well.[9]

-

Mixing: Vortex the plate for approximately 5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Transfer: The automated liquid handler transfers the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.

Figure 2: Automated protein precipitation workflow.

LC-MS/MS Analytical Method

Rationale: A rapid chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution. This allows for the separation of this compound from other endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[10] |

| Injection Volume | 5 µL |

| Column Temperature | 50°C |

| Gradient | Optimized for a run time of approximately 5-6 minutes[9][11] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte and IS specific transitions to be optimized |

| Source Temperature | 350°C |

| IonSpray Voltage | 3500 V |

Method Performance and Validation

The analytical method should be fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[12] |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[12] |

| Selectivity | No significant interference at the retention times of the analyte and IS |

| Matrix Effect | Consistent and reproducible across different lots of plasma |

| Stability | Analyte stability demonstrated under relevant storage and processing conditions |

Conclusion

This application note describes a high-throughput, automated, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. Its implementation can significantly enhance the efficiency of pharmacokinetic assessments and therapeutic drug monitoring for patients undergoing Ivacaftor treatment.

References

-

Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method. (2023). MDPI. Retrieved from [Link]

-

Development of HPLC and LC–MS/MS methods for the analysis of ivacaftor, its major metabolites and lumacaftor in plasma and sputum of cystic fibrosis patients treated with ORKAMBI or KALYDECO. (2017). ResearchGate. Retrieved from [Link]

-

Plasma and cellular ivacaftor concentrations in patients with CF. (n.d.). PMC. Retrieved from [Link]

-

Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors. (2017). PMC. Retrieved from [Link]

-

Hplc Method Development And Validation Of Ivacaftor And Lumacaftor, Characterization Of Its Degradants By Lc- Ms. (n.d.). ijpronline.com. Retrieved from [Link]

-

Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). PMC. Retrieved from [Link]

-

Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. (2021). NIH. Retrieved from [Link]

-

Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). JoVE. Retrieved from [Link]

-

Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review. (2023). PMC. Retrieved from [Link]

-

203188Orig1s000. (2012). accessdata.fda.gov. Retrieved from [Link]

-

Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients. (2017). PubMed. Retrieved from [Link]

-

Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method. (n.d.). NIH. Retrieved from [Link]

-

Therapeutic Drug Monitoring of Elexacaftor, Tezacaftor, and Ivacaftor in Adult People with Cystic Fibrosis. (2024). MDPI. Retrieved from [Link]

-

A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma. (2024). PubMed. Retrieved from [Link]

-

Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now?. (2022). PubMed. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid LC-MS/MS method for the simultaneous quantification of ivacaftor, lumacaftor, elexacaftor, tezacaftor, hexyl-methyl ivacaftor and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized LC-MS/MS Method for the High-throughput Analysis of Clinical Samples of Ivacaftor, Its Major Metabolites, and Lumacaftor in Biological Fluids of Cystic Fibrosis Patients [jove.com]

- 12. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, this compound, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bioactivity of Ivacaftor Carboxylate on CFTR: A Detailed Guide to Patch-Clamp Electrophysiology

An Application Note and Protocol Guide

Introduction: The Clinical Context of Ivacaftor and its Metabolites

Ivacaftor (Kalydeco™, VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). It is a first-in-class potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel whose dysfunction causes CF.[1][2] Ivacaftor acts by increasing the channel's open probability (gating), thereby enhancing chloride and bicarbonate transport across epithelial cell membranes in patients with specific CFTR mutations.[3][4][5][6] This mechanism helps to restore hydration of mucosal surfaces and alleviates the multi-organ pathology of the disease.[7]

Upon administration, Ivacaftor is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes.[4][5] This process yields two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[5][7] The M1 metabolite is pharmacologically active, retaining approximately one-sixth the potency of the parent drug.[5][7][8] In contrast, the M6 metabolite, Ivacaftor carboxylate, is considered to have negligible activity, with less than one-fiftieth the potency of Ivacaftor.[4][5][7][8]

While this pharmacological profile is well-documented, a direct, high-resolution functional assessment is crucial for a complete understanding of the drug's in-vivo activity profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the function of ion channels like CFTR at the molecular level, offering unparalleled precision in measuring channel gating and conductance.[9] This guide provides a comprehensive framework and detailed protocols for researchers to directly study and validate the functional effects of this compound on the CFTR channel using this powerful technique.

The Principle: Why Patch-Clamp is the Definitive Tool for Studying CFTR Modulators

Electrophysiology provides the most direct measure of an ion channel's function—the movement of ions across the cell membrane.[10] For CFTR, which is a ligand-gated channel, its activity is dependent on intracellular signaling molecules. The channel must first be phosphorylated by Protein Kinase A (PKA), and its gating is fueled by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[9][11]

Patch-clamp techniques are uniquely suited to control these variables and measure the resulting ion flow with high fidelity. Two configurations are particularly powerful for studying CFTR modulators:

-

Whole-Cell Recording: This configuration measures the macroscopic current, which is the sum of the activity of all CFTR channels on the cell surface.[12][13] It is ideal for assessing the overall change in CFTR-mediated conductance in response to a compound and is often used in drug screening.[14]

-

Excised Inside-Out Recording: This high-resolution method isolates a small patch of membrane containing just one or a few CFTR channels.[9] It provides direct access to the intracellular side of the channel, allowing for precise control of the ATP and PKA concentrations and the direct application of test compounds.[9] This is the definitive technique for detailed mechanistic studies of how a compound affects the channel's intrinsic gating properties (e.g., open probability).

This guide will provide protocols for both configurations to enable a multi-level investigation of this compound's activity.

Experimental Workflow for CFTR Functional Analysis

The following diagram outlines the logical flow of an experiment designed to test the effects of this compound on CFTR function.

Caption: Experimental workflow for assessing this compound bioactivity.

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure macroscopic CFTR currents and assess the overall potentiating effect of this compound.

Materials and Solutions

Cell Line: A suitable host cell line (e.g., Chinese Hamster Ovary (CHO) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-)) stably expressing the human CFTR variant of interest (e.g., wild-type, G551D-CFTR, or F508del-CFTR). Cells should be plated on small glass coverslips 2-3 days before the experiment.[14][15]

Solutions:

| Solution Type | Component | Concentration (mM) | Rationale |

| Pipette (Intracellular) | NMDG-Cl | 140 | N-methyl-D-glucamine is a large cation that does not permeate cation channels, isolating the Cl- current. |

| MgCl₂ | 2 | Required for enzymatic activity, including ATPases. | |

| CaCl₂ | 1 | ||

| EGTA | 10 | Chelates Ca²⁺ to maintain a low intracellular Ca²⁺ concentration, preventing activation of Ca²⁺-activated Cl- channels. | |

| HEPES | 10 | pH buffer. | |

| Mg-ATP | 5 | Essential energy source for CFTR channel gating. | |

| GTP | 0.5 | Included to support general cellular functions. | |

| pH | 7.2 with NMDG | ||

| Osmolarity | ~290 mOsm | ||

| Bath (Extracellular) | NMDG-Cl | 140 | Symmetrical Cl- concentration simplifies the interpretation of the current-voltage relationship. |

| MgCl₂ | 2 | ||

| CaCl₂ | 1 | ||

| Glucose | 10 | Energy source for the cell. | |

| HEPES | 10 | pH buffer. | |

| pH | 7.4 with NMDG | ||

| Osmolarity | ~310 mOsm | ||

| Stock Solutions | Forskolin | 10 mM in DMSO | Activates adenylyl cyclase to produce cAMP. |

| IBMX | 100 mM in DMSO | Phosphodiesterase inhibitor; prevents cAMP breakdown. | |

| Ivacaftor | 10 mM in DMSO | Positive control potentiator. | |

| This compound | 10 mM in DMSO | Test compound. | |

| CFTRinh-172 | 10 mM in DMSO | Specific CFTR channel blocker to confirm current identity. |

Step-by-Step Protocol

-

Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular bath solution.

-

Pipette Preparation: Fill a borosilicate glass micropipette (resistance 3-5 MΩ) with the filtered intracellular solution.[13]

-

Approaching the Cell: Apply positive pressure to the pipette and carefully approach a target cell under visual guidance. A slight dimple on the cell surface indicates contact.[13][16]

-

Seal Formation: Release the positive pressure to allow the pipette to form an initial seal. Apply gentle suction to facilitate the formation of a high-resistance (>1 GΩ) "giga-ohm" seal.[16]

-

Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.[13]

-

Basal Recording: Clamp the cell voltage at -60 mV. Allow the cell to stabilize for 5-10 minutes.

-

CFTR Activation: Perfuse the cell with the bath solution containing a CFTR activation cocktail (e.g., 10 µM Forskolin + 100 µM IBMX). This will stimulate PKA-dependent phosphorylation and activate CFTR channels, resulting in an inward chloride current.

-

Voltage Protocol: Once the current is stable, apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to determine the current-voltage (I-V) relationship.